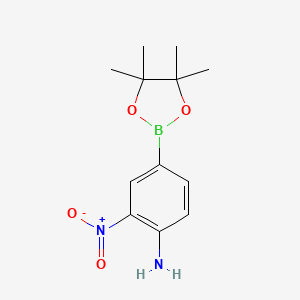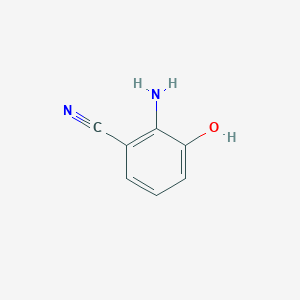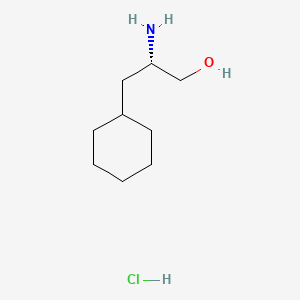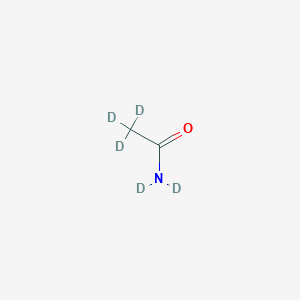
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Übersicht
Beschreibung
The compound "2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" is a derivative of aniline, which is a platform chemical with a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and polymers. Aniline derivatives are often modified to introduce various functional groups that can enhance their reactivity and utility in different chemical reactions.
Synthesis Analysis
The synthesis of aniline derivatives can be achieved through various methods. For instance, a one-pot synthesis of tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds has been reported, where diboronic acid is used as a mediator in water, which also acts as a hydrogen donor . This method is metal-free and practical, suggesting that similar approaches could potentially be applied to synthesize the compound .
Molecular Structure Analysis
Aniline derivatives can exhibit interesting structural properties. For example, the crystal structure of related compounds such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde shows planar and parallel fragments linked through an ethylene bridge . This information can be useful when considering the molecular structure of "2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline," as the presence of a dioxaborolan-2-yl group could influence the planarity and overall geometry of the molecule.
Chemical Reactions Analysis
Aniline derivatives participate in various chemical reactions. The addition of cyanomethyl anion to the cyano group of a related nitronyl nitroxide compound has been studied, showing that the product yield is dependent on the counter-ion used . This suggests that the reactivity of the nitro group in "2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" could also be influenced by different reaction conditions and the presence of various substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are crucial for their application. For example, the electrochemical synthesis of a polymer based on an aniline derivative has been explored, with the resulting material showing potential for use in dye-sensitized solar cells . This indicates that the electronic properties of "2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" could be of interest for similar applications. Additionally, the study of vibrational effects, chemical reactivity, and antimicrobial activity of 4-Methoxy-N-(nitrobenzylidene)-aniline provides insights into the potential biological and materials applications of aniline derivatives .
Wissenschaftliche Forschungsanwendungen
“2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound often used as an intermediate in organic synthesis . Here are some potential applications:
-
Organic Synthesis : This compound is frequently used as an intermediate in the synthesis of other organic compounds . The specific compounds that can be synthesized using this intermediate will depend on the other reactants and conditions used in the reaction .
-
Catalysis : Boronic acids and their derivatives, such as this compound, are often used as catalysts in organic reactions . They can facilitate a variety of reactions, including coupling reactions and other transformations .
-
Pharmaceuticals : Boronic acids and their derivatives are also used in the synthesis of pharmaceuticals . This compound could potentially be used as an intermediate in the synthesis of drugs .
-
Material Science : Boronic acids and their derivatives have been used in the development of new materials, including polymers and ceramics . This compound could potentially be used in such applications .
-
Chemical Research : This compound can be used in chemical research as a reagent . The specific research applications will depend on the nature of the experiments being conducted .
-
Chemical Education : This compound can be used in educational settings, such as university laboratories, to demonstrate various chemical reactions and techniques .
“2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound often used as an intermediate in organic synthesis . Here are some potential applications:
-
Organic Synthesis : This compound is frequently used as an intermediate in the synthesis of other organic compounds . The specific compounds that can be synthesized using this intermediate will depend on the other reactants and conditions used in the reaction .
-
Catalysis : Boronic acids and their derivatives, such as this compound, are often used as catalysts in organic reactions . They can facilitate a variety of reactions, including coupling reactions and other transformations .
-
Pharmaceuticals : Boronic acids and their derivatives are also used in the synthesis of pharmaceuticals . This compound could potentially be used as an intermediate in the synthesis of drugs .
-
Material Science : Boronic acids and their derivatives have been used in the development of new materials, including polymers and ceramics . This compound could potentially be used in such applications .
-
Chemical Research : This compound can be used in chemical research as a reagent . The specific research applications will depend on the nature of the experiments being conducted .
-
Chemical Education : This compound can be used in educational settings, such as university laboratories, to demonstrate various chemical reactions and techniques .
Eigenschaften
IUPAC Name |
2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYJKGGBFKVKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584648 | |
| Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
CAS RN |
833486-94-5 | |
| Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















